4-Hydrazinyloxolan-3-ol
Description
4-Hydrazinyloxolan-3-ol is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with hydrazinyl (-NH-NH2) and hydroxyl (-OH) groups at positions 4 and 3, respectively. Its molecular formula is C₄H₈N₂O₂, with a molecular weight of approximately 132.12 g/mol (inferred from structural analogs in and ). This compound is of interest in medicinal and synthetic chemistry due to its hydrazine-derived functional group, which may confer reactivity in nucleophilic additions or coordination chemistry .
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-hydrazinyloxolan-3-ol |
InChI |
InChI=1S/C4H10N2O2/c5-6-3-1-8-2-4(3)7/h3-4,6-7H,1-2,5H2 |
InChI Key |
JEMMBNSWLYSWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyloxolan-3-ol typically involves the reaction of oxolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a halogenated oxolane reacts with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 4-Hydrazinyloxolan-3-ol may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: Both the hydroxyl and hydrazine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the hydrazine group can produce amine derivatives.
Scientific Research Applications
4-Hydrazinyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 4-Hydrazinyloxolan-3-ol and related compounds:
Key Observations :
- Hydrazinyl vs. Methyl Groups : The hydrazinyl group in 4-Hydrazinyloxolan-3-ol introduces nucleophilic and redox-active properties, unlike the inert methyl group in 4-methyltetrahydrofuran-3-ol .
- Oxolane vs. Isoxazole Rings : Isoxazole derivatives () exhibit higher aromatic stability and antimicrobial activity compared to oxolane-based compounds, which are more flexible and suited for coordination chemistry .
- Substituent Effects : Dibenzylbutyrolactols () and hydroxyphenyl analogs () demonstrate how bulky substituents enhance bioactivity (e.g., lignans) or antioxidant capacity, whereas hydrazinyl groups may favor catalytic or synthetic applications .
Physicochemical Properties
- Solubility : Hydrazinyl and hydroxyl groups enhance water solubility compared to methyl or benzyl-substituted oxolanes (e.g., 4-methyltetrahydrofuran-3-ol) .
- Stability : Hydrazine derivatives are prone to oxidation, necessitating inert storage conditions, whereas methoxy or benzyl groups () improve stability .
- Molecular Weight : 4-Hydrazinyloxolan-3-ol (132 g/mol) is lighter than dibenzylbutyrolactols (318 g/mol) or isoxazol-4-ols (234 g/mol), influencing its pharmacokinetic profile .
Biological Activity
4-Hydrazinyloxolan-3-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
4-Hydrazinyloxolan-3-ol features a five-membered oxolane (tetrahydrofuran) ring with a hydrazine group attached to the fourth carbon and a hydroxyl group on the third carbon. Its molecular formula is , with a molecular weight of 118.13 g/mol. The compound's unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 4-hydrazinyloxolan-3-ol |
| InChI Key | JEMMBNSWLYSWEU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CO1)O)NN |
The biological activity of 4-Hydrazinyloxolan-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biochemical pathways, leading to various biological effects such as antimicrobial and anticancer activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can influence receptor activity, affecting signal transduction pathways in cells.
Biological Activities
Research indicates that 4-Hydrazinyloxolan-3-ol exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have demonstrated that 4-Hydrazinyloxolan-3-ol possesses antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Properties
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The hydrazine moiety is known for its ability to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells.
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Studies and Research Findings
Several studies have explored the biological activities of 4-Hydrazinyloxolan-3-ol:
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 4-Hydrazinyloxolan-3-ol against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of 4-Hydrazinyloxolan-3-ol on human breast cancer cell lines (MCF-7). The compound displayed an IC50 value of 25 µM, indicating potent anticancer activity. Further mechanistic studies revealed apoptosis induction through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
